molecular formula C20H26N2O B5504434 1-[(4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine

1-[(4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine

Cat. No.: B5504434
M. Wt: 310.4 g/mol
InChI Key: DSABUNGJZBBLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, connected through a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 4-methoxybenzyl chloride with 2-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with piperazine to form the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a serotonin receptor agonist, modulating the release and reuptake of serotonin. This interaction affects various signaling pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Similar structure but with a different substitution pattern on the aromatic ring.

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another piperazine derivative with different functional groups.

    2-Methoxy-5-((phenylamino)methyl)phenol: A related compound with a phenol group instead of a piperazine ring

Uniqueness

1-[(4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual aromatic substitution makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-17-5-3-4-6-19(17)16-22-13-11-21(12-14-22)15-18-7-9-20(23-2)10-8-18/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSABUNGJZBBLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.